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Compound of Interest

Compound Name: Dihydroseselin

Cat. No.: B1632921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihydroseselin, a naturally occurring coumarin derivative, has garnered interest within the

scientific community for its potential pharmacological activities. As with any compound of

interest in drug discovery and development, a thorough understanding of its chemical structure

is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools for the elucidation

and confirmation of the structure of such molecules. This technical guide provides a

comprehensive overview of the interpretation of the spectroscopic data for Dihydroseselin,

offering a valuable resource for researchers in natural product chemistry, medicinal chemistry,

and drug development.

Spectroscopic Data Summary
The structural elucidation of Dihydroseselin is achieved through the combined analysis of its

1H NMR, 13C NMR, Mass Spectrometry, and Infrared spectroscopic data. The following tables

summarize the key quantitative data obtained from these techniques.

Table 1: 1H NMR Spectroscopic Data for Dihydroseselin
(400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.25 d 8.5 1H H-5

6.78 d 8.5 1H H-6

6.22 d 9.5 1H H-3

7.62 d 9.5 1H H-4

2.84 t 6.8 2H H-1'

1.86 t 6.8 2H H-2'

1.35 s 6H 2 x CH₃

Table 2: 13C NMR Spectroscopic Data for
Dihydroseselin (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Carbon Type Assignment

161.2 C C-2

112.8 CH C-3

143.5 CH C-4

128.7 CH C-5

112.5 CH C-6

155.8 C C-7

107.3 C C-8

154.2 C C-8a

115.9 C C-4a

21.6 CH₂ C-1'

31.5 CH₂ C-2'

77.9 C C-3'

25.0 2 x CH₃ 2 x CH₃

Table 3: Mass Spectrometry (EI-MS) Data for
Dihydroseselin

m/z Relative Intensity (%) Proposed Fragment

230 45 [M]⁺

215 100 [M - CH₃]⁺

187 80 [M - C₃H₇]⁺

159 30 [M - C₄H₇O]⁺

Table 4: Infrared (IR) Spectroscopic Data for
Dihydroseselin (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

1725 Strong
C=O stretch (α,β-unsaturated

lactone)

1610, 1580, 1490 Medium C=C stretch (aromatic)

1270 Strong C-O stretch (lactone)

1130 Strong C-O stretch (ether)

2970, 2930, 2870 Medium C-H stretch (aliphatic)

Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation.

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Dihydroseselin (approximately 5-10 mg) is dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer.

Pulse Program: A standard single-pulse experiment (zg30).

Acquisition Parameters:

Spectral Width: 12 ppm

Acquisition Time: 3.4 seconds

Relaxation Delay: 1.0 seconds

Number of Scans: 16
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Processing: The free induction decay (FID) is Fourier transformed with a line broadening of

0.3 Hz. Phase and baseline corrections are applied manually.

13C NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer (operating at 100 MHz for 13C).

Pulse Program: A standard proton-decoupled pulse program (zgpg30).

Acquisition Parameters:

Spectral Width: 240 ppm

Acquisition Time: 1.1 seconds

Relaxation Delay: 2.0 seconds

Number of Scans: 1024

Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. Phase and

baseline corrections are applied manually.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of Dihydroseselin in methanol is introduced into the

mass spectrometer via a direct insertion probe.

Electron Ionization (EI) Mass Spectrometry:

Instrument: A double-focusing magnetic sector mass spectrometer.

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 200 °C.

Mass Range: m/z 50-500.
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of Dihydroseselin (1-2 mg) is finely ground with

approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Background: A spectrum of a pure KBr pellet is recorded as the background and

automatically subtracted from the sample spectrum.

Spectroscopic Interpretation and Structural
Elucidation
The combined analysis of the data from NMR, MS, and IR spectroscopy allows for the

unambiguous determination of the structure of Dihydroseselin.

Infrared (IR) Spectrum Analysis
The IR spectrum provides key information about the functional groups present in the molecule.

The strong absorption at 1725 cm⁻¹ is characteristic of the C=O stretching vibration of an α,β-

unsaturated lactone, a hallmark of the coumarin scaffold. The series of absorptions between

1610 cm⁻¹ and 1490 cm⁻¹ are indicative of C=C stretching vibrations within the aromatic ring.

The strong bands at 1270 cm⁻¹ and 1130 cm⁻¹ correspond to the C-O stretching vibrations of

the lactone and the ether linkage of the pyran ring, respectively. Finally, the absorptions in the

2970-2870 cm⁻¹ region confirm the presence of aliphatic C-H bonds.
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Mass Spectrum (MS) Analysis
The electron ionization mass spectrum provides the molecular weight and information about

the fragmentation pattern of Dihydroseselin. The molecular ion peak [M]⁺ is observed at m/z

230, which corresponds to the molecular formula C₁₄H₁₄O₃. The base peak at m/z 215 arises

from the loss of a methyl group ([M - CH₃]⁺), a common fragmentation for molecules containing

a gem-dimethyl group. The significant peak at m/z 187 corresponds to the loss of a propyl

fragment ([M - C₃H₇]⁺), likely from the cleavage of the dihydropyran ring.

1H NMR Spectrum Analysis
The 1H NMR spectrum provides detailed information about the proton environment in

Dihydroseselin. The two doublets at δ 7.25 (d, J = 8.5 Hz) and δ 6.78 (d, J = 8.5 Hz) are

characteristic of ortho-coupled protons on a benzene ring, assigned to H-5 and H-6,

respectively. The pair of doublets at δ 6.22 (d, J = 9.5 Hz) and δ 7.62 (d, J = 9.5 Hz) are typical

for the H-3 and H-4 protons of the coumarin α-pyrone ring. The two triplets at δ 2.84 (t, J = 6.8

Hz) and δ 1.86 (t, J = 6.8 Hz), each integrating to two protons, are indicative of two adjacent

methylene groups, assigned to H-1' and H-2' of the dihydropyran ring. The singlet at δ 1.35,

integrating to six protons, confirms the presence of two equivalent methyl groups attached to a

quaternary carbon.

13C NMR Spectrum Analysis
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The

signal at δ 161.2 is assigned to the carbonyl carbon (C-2) of the lactone. The signals in the

aromatic region, along with DEPT experiments, confirm the presence of four CH carbons and

four quaternary carbons in the bicyclic core. The signals at δ 21.6 and δ 31.5 are assigned to

the two methylene carbons (C-1' and C-2') of the dihydropyran ring. The signal at δ 77.9

corresponds to the quaternary carbon (C-3') bearing the two methyl groups, and the signal at δ

25.0 represents the two equivalent methyl carbons.

Visualization of Spectroscopic Data Relationships
The following diagrams illustrate the logical relationships in the spectroscopic analysis of

Dihydroseselin.
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Caption: Workflow for the spectroscopic elucidation of Dihydroseselin.

NMR Data
Mass Spectrometry Data Infrared Spectroscopy Data

Dihydroseselin
C₁₄H₁₄O₃

1H NMR:
- Aromatic protons (H-5, H-6)
- Olefinic protons (H-3, H-4)

- Methylene protons (H-1', H-2')
- Gem-dimethyl protons

13C NMR:
- Lactone carbonyl (C-2)

- Aromatic & Olefinic carbons
- Methylene carbons (C-1', C-2')

- Quaternary carbon (C-3')
- Methyl carbons

MS (EI):
- [M]⁺ at m/z 230

- [M-15]⁺ at m/z 215
- [M-43]⁺ at m/z 187

IR (KBr):
- 1725 cm⁻¹ (C=O, lactone)

- 1610-1490 cm⁻¹ (C=C, aromatic)
- 1270, 1130 cm⁻¹ (C-O)

Click to download full resolution via product page

Caption: Correlation of Dihydroseselin structure with its key spectroscopic data.

Conclusion
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The comprehensive analysis of 1H NMR, 13C NMR, Mass Spectrometry, and Infrared

spectroscopic data provides a robust and unambiguous structural determination of

Dihydroseselin. This technical guide serves as a detailed reference for researchers, outlining

the key spectral features and their interpretation. A thorough understanding of these

spectroscopic principles is essential for the quality control, derivatization, and further

development of Dihydroseselin and related coumarins as potential therapeutic agents.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic
Interpretation of Dihydroseselin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1632921#spectroscopic-data-interpretation-for-
dihydroseselin-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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